![molecular formula C6H12N4O B12861725 1-Isopropoxy-1H-pyrazole-4,5-diamine](/img/structure/B12861725.png)
1-Isopropoxy-1H-pyrazole-4,5-diamine
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Overview
Description
1-Isopropoxy-1H-pyrazole-4,5-diamine is a heterocyclic compound that features a pyrazole ring substituted with an isopropoxy group and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropoxy-1H-pyrazole-4,5-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones, followed by the introduction of the isopropoxy group through nucleophilic substitution. The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropoxy-1H-pyrazole-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-Isopropoxy-1H-pyrazole-4,5-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Isopropoxy-1H-pyrazole-4,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
1H-Pyrazole-4,5-diamine: Lacks the isopropoxy group, making it less hydrophobic.
1-Isopropyl-1H-pyrazole-4,5-diamine: Similar structure but with an isopropyl group instead of an isopropoxy group.
1-Methyl-1H-pyrazole-4,5-diamine: Contains a methyl group, leading to different chemical properties.
Uniqueness: 1-Isopropoxy-1H-pyrazole-4,5-diamine is unique due to the presence of the isopropoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C6H12N4O |
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Molecular Weight |
156.19 g/mol |
IUPAC Name |
2-propan-2-yloxypyrazole-3,4-diamine |
InChI |
InChI=1S/C6H12N4O/c1-4(2)11-10-6(8)5(7)3-9-10/h3-4H,7-8H2,1-2H3 |
InChI Key |
KWUBUTRYDLOGRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)ON1C(=C(C=N1)N)N |
Origin of Product |
United States |
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